4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
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Overview
Description
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes an oxazole ring fused with a pyrazine ring, making it an interesting subject for various scientific studies. The presence of these heterocyclic rings often imparts significant biological and chemical properties, making such compounds valuable in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine derivatives with suitable oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation followed by nucleophilic substitution is a typical approach.
Major Products
The major products formed from these reactions include various substituted oxazole and pyrazine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are used in similar applications
Uniqueness
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of oxazole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3 |
InChI Key |
AYMSXIFDZOUXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CN=C2 |
Origin of Product |
United States |
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